N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
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Overview
Description
N’-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of two phenyl groups, a fluorophenyl group, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-diphenylethylamine and 2-(2-fluorophenyl)ethylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 0°C and 25°C.
Coupling Reaction: The two amines are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N’-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Automated Systems: Automated systems are employed to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one of the phenyl or fluorophenyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,2-diphenylethyl)-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine
- N’-(2,2-diphenylethyl)-N-[2-(2-bromophenyl)ethyl]ethane-1,2-diamine
- N’-(2,2-diphenylethyl)-N-[2-(2-methylphenyl)ethyl]ethane-1,2-diamine
Uniqueness
N’-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
627523-70-0 |
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Molecular Formula |
C24H27FN2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H27FN2/c25-24-14-8-7-13-22(24)15-16-26-17-18-27-19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,23,26-27H,15-19H2 |
InChI Key |
LRVSPEFPLYXPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCNCCC2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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